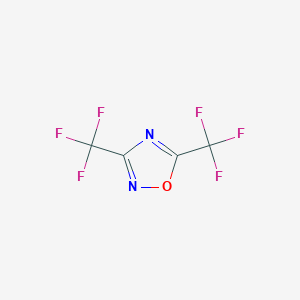
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with phosphoryl chloride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety considerations, such as handling of trifluoromethylated intermediates and by-products, are crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Cycloaddition Reactions: It can undergo [2+1] or [3+2] cycloaddition reactions with suitable partners, forming cyclopropanes or pyrazolines.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated heterocycles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death . The compound’s ability to stabilize transition states and activate substrates through hydrogen bonding is also a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in their core structures.
Trifluoromethylated pyrazoles: These compounds have similar applications in antimicrobial research.
Trifluoromethylated benzoic acids: These compounds are used in similar industrial applications.
Uniqueness
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of two trifluoromethyl groups further enhances its stability and makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
4314-43-6 |
|---|---|
Molekularformel |
C4F6N2O |
Molekulargewicht |
206.05 g/mol |
IUPAC-Name |
3,5-bis(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-2(13-12-1)4(8,9)10 |
InChI-Schlüssel |
PXUPXSBNYNHILS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NOC(=N1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
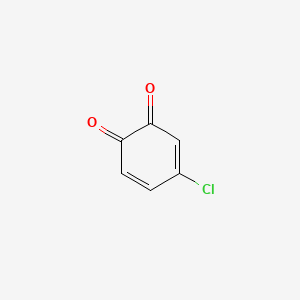
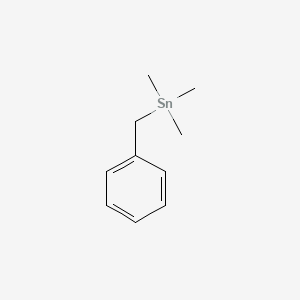
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
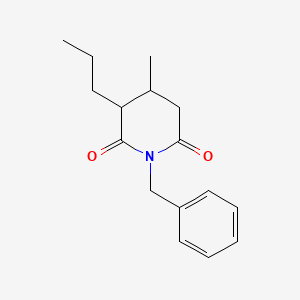
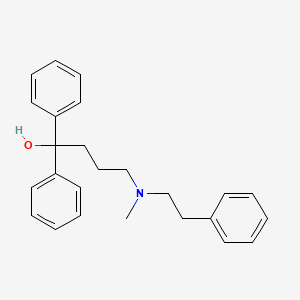

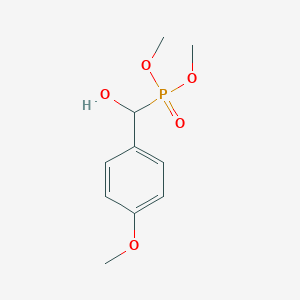
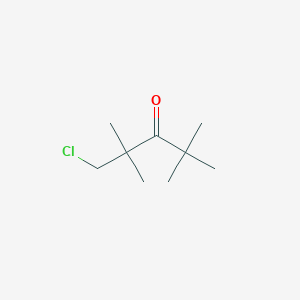
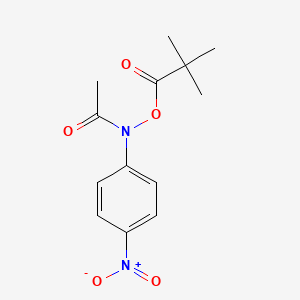
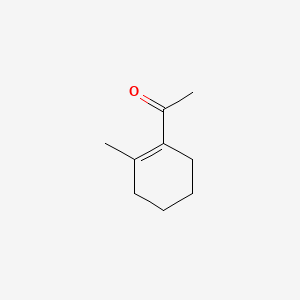
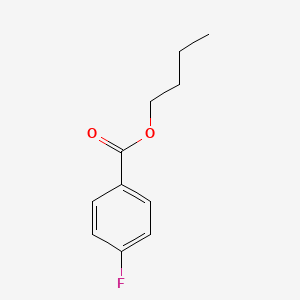
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
